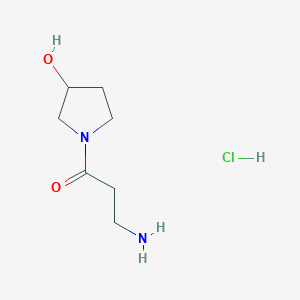

3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride

描述

属性

IUPAC Name |

3-amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c8-3-1-7(11)9-4-2-6(10)5-9;/h6,10H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGAUXBONWQNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stepwise Synthetic Strategy

A common laboratory and industrial preparation involves the following:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Amination | React 3-hydroxy-pyrrolidine with halogenated propanone derivative under basic conditions | Anhydrous environment preferred to prevent hydrolysis |

| 2 | Hydrochloride Formation | Treat free base with HCl in polar solvent (ethanol or water) at ~50°C | Crystallization yields pure hydrochloride salt |

| 3 | Purification | Recrystallization from suitable solvents | Ensures high purity and removal of impurities |

This approach emphasizes careful control of moisture and temperature to maintain the integrity of the hydroxy-pyrrolidinyl group and to avoid racemization or side reactions.

Industrial Scale Production

Industrial synthesis optimizes the above steps by:

- Employing continuous flow reactors for better heat and mass transfer.

- Using automated synthesis systems to maintain reproducibility and scale.

- Optimizing reaction parameters (temperature, solvent polarity, reagent concentration) to maximize yield and purity.

Stereochemical Control and Enantiomeric Purity

The hydroxy group on the pyrrolidine ring introduces a chiral center, requiring enantiomeric control during synthesis:

| Parameter | Effect on Stereochemistry | Typical Conditions |

|---|---|---|

| Temperature | Lower temperatures (0–10°C) favor kinetic control, reduce racemization | Reaction temperature maintained low during amination |

| Catalysts | Use of chiral auxiliaries (e.g., L-proline derivatives) or asymmetric hydrogenation catalysts | Enhances enantiomeric excess (ee) |

| Solvent Polarity | Polar aprotic solvents (e.g., DMF) stabilize transition states | Improves stereoselectivity |

Analytical validation of stereochemical purity is achieved by:

- Chiral HPLC using Chiralpak® IA columns.

- Circular Dichroism (CD) Spectroscopy confirming ee > 98%.

Chemical Reaction Analysis Relevant to Preparation

The compound’s functional groups allow for various chemical transformations, which are also considered during synthesis to avoid unwanted side reactions:

| Reaction Type | Common Reagents | Notes |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Hydroxy group oxidation must be controlled to prevent over-oxidation |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Amino group reduction can modify the compound, avoided during main synthesis |

| Substitution | Alkyl halides, Acyl chlorides | Nucleophilic substitution of amino or hydroxy groups can be used for derivative synthesis |

Representative Preparation Protocol (Summary)

| Step | Procedure | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Amination | 3-hydroxy-pyrrolidine + halogenated propanone derivative | Anhydrous, basic medium, room temp to 50°C | Formation of amino-propanone intermediate |

| 2 | Salt Formation | Free base + HCl | Polar solvent (ethanol/water), 50°C | Crystallization of hydrochloride salt |

| 3 | Purification | Recrystallization | Suitable solvent system | High purity product |

Notes on Reaction Monitoring and Quality Control

- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water mobile phase) are standard for tracking reaction progress.

- Purity Assessment: Final product purity is confirmed by HPLC, melting point analysis, and spectroscopic methods (NMR, IR).

- Storage: The hydrochloride salt is stable under dry conditions and should be stored away from moisture to prevent degradation.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Key Points |

|---|---|---|

| Synthetic Route | Amination of 3-hydroxy-pyrrolidine with halogenated propanone | Requires anhydrous conditions |

| Hydrochloride Formation | Treatment with HCl in polar solvent | Temperature control critical |

| Stereochemical Control | Use of chiral catalysts, low temperature | Ensures >98% enantiomeric excess |

| Industrial Production | Continuous flow, automated systems | Optimized for yield and purity |

| Reaction Monitoring | TLC, HPLC (C18), chiral HPLC | Ensures reaction completeness and stereochemical purity |

| Purification | Recrystallization | Removes impurities, stabilizes compound |

化学反应分析

Types of Reactions: 3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the amino group may produce primary or secondary amines .

科学研究应用

Medicinal Chemistry

The compound is being explored as a potential therapeutic agent due to its unique structural properties. It has been investigated for its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor , which is crucial in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels. Studies have shown that derivatives of this compound exhibit promising DPP-IV inhibitory activity, leading to improved glycemic control in animal models.

Biological Studies

In biological research, 3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride is utilized to study enzyme inhibition and protein interactions. Its ability to bind to specific enzymes makes it a valuable tool for understanding metabolic pathways and developing new inhibitors for therapeutic purposes.

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, making it an essential intermediate in organic synthesis .

Case Study: DPP-IV Inhibition

A study investigated the DPP-IV inhibitory potential of various derivatives of this compound. The results indicated that certain derivatives exhibited IC50 values in the range of 10-20 µM, demonstrating significant potential for glycemic control in diabetic models .

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| Derivative A | 15 | DPP-IV Inhibition |

| Derivative B | 12 | Enhanced Insulin Secretion |

| Derivative C | 18 | Glucagon Reduction |

Case Study: Enzyme Interaction

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound effectively inhibited enzyme activity, suggesting its potential use in developing treatments for metabolic disorders.

作用机制

The mechanism of action of 3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

相似化合物的比较

Key Research Findings and Implications

- Ring Size and Substituent Position : Smaller rings (e.g., pyrrolidine) may enhance target selectivity compared to piperidine or azepane analogs .

- Hydroxylation: The 3-hydroxyl group in the target compound could improve solubility or hydrogen-bonding capacity relative to non-hydroxylated analogs .

- Aromaticity vs. Aliphatic Groups : Aromatic substituents (e.g., in bupropion or MC) correlate with receptor-mediated effects, while aliphatic groups (e.g., pyrrolidine) may favor enzyme interactions .

生物活性

3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride is a compound that has garnered attention in the fields of pharmacology and toxicology, primarily due to its structural similarity to other psychoactive substances. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₇H₁₄ClN₂O₂

- Molecular Weight : 194.65 g/mol

The presence of an amino group and a hydroxyl group suggests potential interactions with neurotransmitter systems, particularly those involving monoamines.

Stimulant Activity

Research indicates that compounds similar to this compound often exhibit stimulant properties. These substances can enhance the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased alertness and energy levels.

In a study examining synthetic cathinones, which share structural characteristics with this compound, it was noted that these substances could provoke significant increases in locomotor activity in animal models, suggesting a stimulatory effect on the central nervous system (CNS) .

Neurotoxicity

Despite potential therapeutic applications, there are significant concerns regarding the neurotoxicity of this class of compounds. Studies have shown that certain synthetic cathinones can lead to oxidative stress and mitochondrial dysfunction in neuronal cells, resulting in cell death . The implications for long-term use are concerning, particularly given the compound's structural similarities to known neurotoxic agents.

Acute Toxicity

The acute toxicity of this compound has not been extensively documented; however, its classification within the broader category of synthetic stimulants suggests a risk for severe adverse effects. Case reports indicate that users may experience symptoms such as agitation, tachycardia, and hypertension following administration .

Long-term Effects

Long-term exposure to similar compounds has been associated with various psychiatric disorders, including anxiety, depression, and psychosis. Research highlights that the chronic use of stimulants can lead to significant alterations in brain chemistry and function .

Case Studies

Case Study 1: Neuropsychiatric Effects

A case study involving a cohort of users reported heightened anxiety and paranoia after consumption of synthetic cathinones similar to this compound. Participants exhibited increased heart rates and elevated blood pressure during acute episodes .

Case Study 2: Toxicological Analysis

In a forensic analysis of substances seized from recreational drug users, this compound was identified alongside other synthetic cathinones. Toxicological screening revealed significant alterations in metabolic pathways indicative of liver stress and potential hepatotoxicity .

Research Findings

Recent studies have focused on the metabolic pathways associated with synthetic cathinones. The metabolism typically involves phase I reactions (oxidation and reduction) followed by phase II conjugation reactions (glucuronidation) to facilitate excretion . Understanding these pathways is crucial for developing effective detection methods in biological samples.

常见问题

Basic: What synthetic methodologies are recommended for 3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride?

Answer:

Optimized routes typically involve condensation reactions between pyrrolidine derivatives and ketone precursors. For example, a two-step synthesis could include:

Amination : Reacting 3-hydroxy-pyrrolidine with a halogenated propanone derivative under basic conditions.

Hydrochloride Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol or water) at 50°C, followed by crystallization .

Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of the pyrrolidinyl group.

- Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How do reaction conditions influence stereochemical outcomes in the synthesis of this compound?

Answer:

The hydroxy-pyrrolidinyl group introduces chirality, requiring enantiomeric control:

- Temperature : Lower temperatures (0–10°C) favor kinetic control, reducing racemization.

- Catalysts : Chiral auxiliaries (e.g., L-proline derivatives) or asymmetric hydrogenation catalysts can enhance enantiomeric excess (ee) .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving stereoselectivity.

Validation : Use chiral HPLC (Chiralpak® IA column) or circular dichroism (CD) spectroscopy to confirm ee >98% .

Basic: What spectroscopic techniques are essential for structural characterization?

Answer:

A multi-technique approach is critical:

- NMR :

- FTIR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 233.7 (calculated for C₉H₁₇ClN₂O₂) .

Advanced: How can solid-state NMR and X-ray diffraction resolve polymorphic forms?

Answer:

- Solid-State NMR : Differentiates polymorphs by analyzing chemical shift anisotropy (CSA) and dipolar coupling. For example, ¹⁵N CP/MAS NMR can reveal hydrogen bonding variations in the pyrrolidinyl group .

- PXRD : Distinct diffraction patterns (e.g., peaks at 2θ = 12.5°, 18.7°) confirm crystalline vs. amorphous forms .

Case Study : Dyclonine hydrochloride analogs show polymorphism-dependent solubility and bioavailability .

Basic: What factors influence the compound’s stability during storage?

Answer:

- Moisture : Hygroscopicity necessitates desiccants (silica gel) and airtight containers .

- Temperature : Store at 2–8°C to prevent thermal degradation (TGA data shows decomposition >150°C) .

- Light : Amber glass vials reduce photolytic degradation (UV-Vis stability studies recommended) .

Advanced: What accelerated stability testing protocols align with ICH guidelines?

Answer:

Design stress tests under:

- Heat : 40°C/75% RH for 6 months.

- Hydrolysis : pH 1–9 buffers at 25°C.

- Oxidation : 3% H₂O₂ exposure.

Analytical Endpoints : - HPLC purity >95% (USP standards) .

- No new peaks in LC-MS impurity profiling .

Basic: What in vitro assays evaluate biological activity?

Answer:

- Receptor Binding : Screen for NMDA receptor antagonism (similar to bupropion’s mechanism) using radioligand displacement assays .

- Enzyme Inhibition : Test monoamine oxidase (MAO) inhibition via fluorometric assays .

- Cytotoxicity : MTT assay in HEK-293 cells (IC₅₀ >100 µM indicates low toxicity) .

Advanced: How does the hydroxy-pyrrolidinyl group affect target binding affinity?

Answer:

- Molecular Docking : The hydroxy group forms hydrogen bonds with GluN1 subunits of NMDA receptors (AutoDock Vina software) .

- SAR Studies : Compare analogs (e.g., 3-phenyl-pyrrolidinyl vs. 3-hydroxy derivatives) to quantify binding energy differences (ΔG ~ -2.3 kcal/mol) .

Basic: What HPLC conditions separate the compound from synthetic by-products?

Answer:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B), 10–90% B over 20 min.

- Detection : UV at 254 nm; retention time ~8.2 min .

Advanced: How to validate a UPLC-MS method for trace impurity quantification?

Answer:

- Parameters :

- Reference Standards : Use pharmacopeial-grade impurities (e.g., USP Reference Standard 1078733) .

Basic: What preliminary toxicity screenings are recommended?

Answer:

- In Vitro : Ames test for mutagenicity; hERG assay for cardiotoxicity .

- In Vivo : Acute toxicity in mice (LD₅₀ >500 mg/kg via intravenous route) .

Advanced: How to design a subchronic toxicity study for organ-specific effects?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。